![molecular formula C20H16FN3O4 B2501715 Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 941974-61-4](/img/structure/B2501715.png)
Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, also known as EFDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been investigated for its potential use as an anticancer agent. In drug discovery, Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has been used as a starting material for the synthesis of novel compounds with improved pharmacological properties. In material science, Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has been used as a building block for the synthesis of new organic materials with unique properties.
Mécanisme D'action
The exact mechanism of action of Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. It has also been investigated for its potential use as an anticancer agent. Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has been shown to inhibit the growth of cancer cells in vitro and in animal models. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. It has also been shown to exhibit a range of biological activities, making it a versatile compound for use in various assays. However, Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate also has some limitations. It is relatively unstable and can degrade over time, which can affect the accuracy of experimental results. It also has low solubility in water, which can limit its use in certain assays.
Orientations Futures
There are several future directions for research on Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate. One area of interest is the development of new Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate derivatives with improved pharmacological properties. Another area of interest is the investigation of Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate's potential as an anticancer agent. Further studies are needed to elucidate the exact mechanism of action of Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate and to determine its potential for use in clinical applications. Additionally, the use of Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate as a building block for the synthesis of new organic materials with unique properties is an area of interest for material science researchers.
Conclusion:
Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It can be synthesized through a multi-step process and has been studied for its potential use in medicinal chemistry, drug discovery, and material science. Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities, as well as potential anticancer activity. While Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several advantages for use in lab experiments, it also has some limitations. Future research is needed to further investigate the potential applications of Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate and to develop new derivatives with improved properties.
Méthodes De Synthèse
Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can be synthesized through a multi-step process involving the reaction of various chemical compounds. One of the most common methods involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate is then reacted with hydrazine hydrate to form a pyridazine ring. Finally, the addition of benzoyl chloride and triethylamine results in the formation of Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate.
Propriétés
IUPAC Name |
ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4/c1-2-28-20(27)18-16(22-19(26)13-6-4-3-5-7-13)12-17(25)24(23-18)15-10-8-14(21)9-11-15/h3-12H,2H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCFAWDXEMKQTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.